Cobimetinib fumarate-Bio-X
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1369665-02-0 |
|---|---|
Molecular Formula |
C25H25F3IN3O6 |
Molecular Weight |
647.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C21H21F3IN3O2.C4H4O4/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1 |
InChI Key |
CBHDLXWLRMYMNL-QTNVCCTOSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cobimetinib hemifumarate; XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic. |
Origin of Product |
United States |
Molecular Mechanism of Action of Cobimetinib
Targeting Mitogen-Activated Protein Kinase Kinase (MEK1/2) Isoforms
Cobimetinib (B612205) functions as a potent and highly selective inhibitor of the dual-specificity kinases MEK1 (also known as MAP2K1) and MEK2 (also known as MAP2K2). drugbank.comguidetopharmacology.orgdrugbank.com These proteins are upstream regulators within the RAS/RAF/MEK/ERK signaling cascade. drugbank.comcancer.gov In many cancers, particularly melanoma, mutations in the BRAF gene, such as BRAF V600E, lead to the constitutive activation of this pathway, which includes MEK1 and MEK2. drugbank.comcancer.gov
Cobimetinib demonstrates high selectivity for MEK1 and MEK2. guidetopharmacology.orgtandfonline.com Research indicates that it binds with greater potency to phosphorylated MEK, showing a preference for MEK1 over MEK2. tandfonline.com Its inhibitory action is effective in tumor cells that possess activating BRAF mutations. drugbank.comcancer.gov The compound's efficacy is highlighted by its low nanomolar inhibitory concentration (IC50) against MEK1. chemicalbook.com
| Target | IC50 Value | Reference |
|---|---|---|
| MEK1 | 4.2 nM | chemicalbook.com |
| pERK Decrease (in vivo) | 0.52 - 0.78 µM | chemicalbook.com |
Allosteric Inhibition Profile of Cobimetinib
Cobimetinib is classified as a non-ATP-competitive, allosteric inhibitor. tandfonline.comnih.govnih.gov This means it does not compete with the cellular energy molecule, adenosine (B11128) triphosphate (ATP), for binding to the kinase. Instead, it binds to a distinct allosteric pocket located adjacent to the ATP-binding site on the MEK1/2 proteins. nih.govsciforschenonline.orgresearchgate.net This mode of inhibition offers a high degree of specificity, as allosteric sites are less conserved across different kinases compared to the highly conserved ATP-binding pockets. nih.govresearchgate.net
By occupying this allosteric site, Cobimetinib induces a conformational change in the MEK enzyme, locking it in an inactive state. nih.govplos.org This prevents the kinase from effectively phosphorylating its downstream targets, even in the presence of high cellular concentrations of ATP. nih.gov This mechanism is a hallmark of several modern kinase inhibitors, providing enhanced selectivity and reducing off-target effects. researchgate.net
Regulation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation and Activation
The primary function of MEK1/2 is to phosphorylate and thereby activate the extracellular signal-regulated kinases, ERK1 and ERK2. researchgate.net This activation occurs through the phosphorylation of specific threonine and tyrosine residues within the activation loop of ERK1/2 (Threonine 202/Tyrosine 204 in ERK1 and Threonine 185/Tyrosine 187 in ERK2). researchgate.nettandfonline.com
By inhibiting MEK1/2, Cobimetinib directly prevents this critical phosphorylation step. tandfonline.comresearchgate.net Studies have demonstrated that treatment with Cobimetinib potently inhibits the phosphorylation of ERK1/2 at these sites in a dose-dependent manner. tandfonline.comtandfonline.com This blockade of ERK1/2 activation is a direct and crucial consequence of MEK inhibition, effectively shutting down the signal transduction cascade. tandfonline.comchemicalbook.com
Disruption of Downstream Effector Pathways Mediated by ERK1/2
Activated ERK1/2 kinases phosphorylate a multitude of substrates in both the cytoplasm and the nucleus, including various protein kinases and transcription factors like FOS, JUN, and MYC. frontiersin.orgnih.gov These downstream effectors regulate key cellular processes such as gene transcription, cell cycle progression, proliferation, and survival. sciforschenonline.orgfrontiersin.org The dysregulation of this pathway is a driver for uncontrolled growth in many cancers. nih.govsciforschenonline.org
By preventing the activation of ERK1/2, Cobimetinib effectively disrupts these downstream signaling pathways. drugbank.com The inhibition of the MEK/ERK pathway leads to reduced tumor cell proliferation and increased apoptosis (programmed cell death). cancer.gov However, complex feedback mechanisms can sometimes emerge. For instance, in certain KRAS-mutated cell lines, inhibition of MEK1/2 by Cobimetinib has been observed to lead to a delayed activation of ERK5, pointing to potential resistance pathways. frontiersin.org
Interactions with the Kinase Domain of MEK
Structural and molecular dynamics studies have provided detailed insights into how Cobimetinib interacts with the kinase domain of MEK. nih.govplos.orgacs.org Cobimetinib binds to an allosteric pocket and establishes several key interactions that stabilize the kinase in an inactive conformation.
Key interactions include:
Hydrogen Bonding: The inhibitor forms hydrogen bonds with the backbone nitrogen atom of Serine 212 (S212) in the activation loop. acs.orgbiorxiv.org This interaction is critical for maintaining binding affinity and restraining the movement of the activation loop, which hinders its phosphorylation by the upstream kinase, RAF. biorxiv.org
Hydrophobic Contacts: Cobimetinib makes numerous hydrophobic contacts with residues in several key regions of the kinase domain, including the αC-helix and the β5 strand. nih.gov
Disruption of Catalytic Machinery: Upon binding, Cobimetinib breaks the critical salt-bridge interaction between Lysine 97 (K97) and Glutamate 114 (E114) in the C-Helix. nih.govplos.org This salt bridge is essential for catalysis. Its disruption, along with the formation of a new hydrogen bond between the inhibitor and K97, locks the kinase in an inactive state. nih.govplos.org
Conformational Changes: The binding of Cobimetinib induces a more rigid and compact conformation in the MEK protein, particularly in the activation loop, which reduces its flexibility and activity. acs.orgbiorxiv.org
| Interacting Residue/Region | Type of Interaction | Consequence | Reference |
|---|---|---|---|
| Serine 212 (S212) | Hydrogen Bond | Restrains activation loop movement, hindering phosphorylation by RAF. | acs.orgbiorxiv.org |
| Lysine 97 (K97) | Hydrogen Bond | Replaces the catalytic salt bridge, deactivating the kinase. | nih.govplos.org |
| αC-Helix, β5 Strand | Hydrophobic Contacts | Stabilizes the inhibitor within the allosteric pocket. | nih.gov |
| Lysine 97 (K97) - Glutamate 114 (E114) | Disruption of Salt Bridge | Inactivates the kinase's catalytic function. | nih.govplos.org |
Preclinical Efficacy and Cellular Studies of Cobimetinib Fumarate
In Vitro Cytotoxicity and Proliferation Inhibition in Cancer Cell Lines
Cobimetinib (B612205) has demonstrated significant potency in cancer cell lines harboring BRAF V600 mutations. nih.govtargetmol.com Studies have shown that a high percentage of BRAF-mutant cell lines, including both V600E and non-V600E mutations, are sensitive to cobimetinib, with EC50 values often below 1 µmol/L. targetmol.com For instance, in the A375.X1 melanoma cell line, which has the BRAF V600E mutation, cobimetinib has shown potent anti-proliferative effects. targetmol.com The combination of cobimetinib with the BRAF inhibitor vemurafenib (B611658) has been shown to be more effective than either drug alone, leading to increased apoptosis in BRAF V600E-mutant melanoma cell lines. cancer.govdrugbank.comoncologynewscentral.com This enhanced effect is attributed to the dual blockade of the MAPK pathway at two different points. cancer.govdrugbank.com
Table 1: In Vitro Activity of Cobimetinib in a BRAF V600E-Mutant Melanoma Cell Line
| Cell Line | Mutation | Cobimetinib IC50 (48h) | Reference |
| ED013 | BRAF V600E | 40 ± 2.63 nM | dovepress.com |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Preclinical studies have consistently shown that cobimetinib induces apoptosis, or programmed cell death, in cancer cells. fda.govtargetmol.com In BRAF V600E positive tumor cell lines, incubation with cobimetinib resulted in increased apoptosis. fda.gov This effect was even more pronounced when combined with vemurafenib. fda.gov In colorectal cancer cells, cobimetinib has been found to not only inhibit cell proliferation but also to induce G1 phase arrest in the cell cycle and promote apoptosis. nih.govresearchgate.net This indicates that cobimetinib can halt the progression of cancer cells through the cell division cycle, ultimately leading to their death. nih.gov
Cobimetinib has also shown efficacy in cellular models with KRAS mutations, although the sensitivity can be more varied compared to BRAF-mutant lines. targetmol.commedsinfo.com.au A significant portion of cell lines with KRAS or NRAS mutations have demonstrated sensitivity to cobimetinib. targetmol.com For example, in the NCI-H2122 non-small cell lung cancer (NSCLC) xenograft model, which has a KRAS G12C mutation, cobimetinib treatment resulted in a moderate tumor growth inhibition. targetmol.com In some KRAS-mutant colorectal cancer models, cobimetinib has also shown antitumor activity. patsnap.comgoogle.com
Table 2: In Vitro Sensitivity of Cancer Cell Lines to Cobimetinib Based on Mutation Status
| Mutation Status | Percentage of Sensitive Cell Lines (EC50 < 1 µmol/L) | Reference |
| BRAF-mutant | 80% | targetmol.com |
| KRAS or NRAS-mutant | 54% | targetmol.com |
EC50 represents the concentration of a drug that is required to obtain 50% of the maximum effect.
Effects on Apoptosis Induction and Cell Cycle Progression
In Vivo Antitumor Activity in Preclinical Xenograft Models
In animal models, cobimetinib has demonstrated robust antitumor activity. nih.gov In mice with implanted tumors from BRAF V600E-expressing cell lines, cobimetinib effectively inhibited tumor growth. cancer.govdrugbank.comoncologynewscentral.com Specifically, in the A375.X1 BRAF V600E mutant melanoma xenograft model, oral administration of cobimetinib led to significant tumor growth inhibition. targetmol.com The combination of cobimetinib and vemurafenib in these models resulted in reduced tumor growth compared to either agent alone. cancer.govdrugbank.comfda.gov
Table 3: In Vivo Antitumor Activity of Cobimetinib in a BRAF V600E Xenograft Model
| Xenograft Model | Mutation | Treatment | Outcome | Reference |
| A375.X1 | BRAF V600E | Cobimetinib (>3 mg/kg) | Intense Tumor Growth Inhibition | targetmol.com |
An interesting finding from preclinical studies is the effect of cobimetinib in the context of wild-type BRAF tumors. Treatment with a BRAF inhibitor like vemurafenib alone can paradoxically stimulate the growth of tumors with wild-type BRAF. fda.gov However, the addition of cobimetinib to the treatment regimen in mice with wild-type BRAF tumor xenografts prevented this paradoxical growth enhancement and resulted in decreased tumor volume. cancer.govfda.govdrugbank.comoncologynewscentral.comclinicaltrials.gov This highlights the ability of cobimetinib to modulate tumor growth even in the absence of a BRAF mutation by inhibiting the downstream MEK signaling.
Pharmacodynamic Biomarker Assessment in Preclinical Tumor Models
The preclinical evaluation of cobimetinib fumarate (B1241708) has extensively utilized pharmacodynamic (PD) biomarkers to confirm target engagement and understand the molecular mechanisms underlying its antitumor activity. cancer.gov These biomarkers serve as crucial indicators of the biological effects of the drug on its intended target, the MEK1/2 kinases, and the downstream signaling cascade. drugbank.comncats.io The assessment of these markers in various preclinical tumor models has been fundamental in establishing the drug's mechanism of action and guiding its clinical development. cancer.gov
In numerous preclinical studies, cobimetinib has demonstrated potent and sustained inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway. amegroups.org A primary biomarker for cobimetinib's activity is the phosphorylation status of Extracellular Signal-Regulated Kinase (ERK), the direct downstream substrate of MEK. researchgate.net In preclinical models of cancers with activating mutations in the MAPK pathway, such as BRAF-mutant melanoma and KRAS-mutant colorectal and lung cancers, oral administration of cobimetinib resulted in a significant and dose-dependent reduction in phosphorylated ERK (pERK) levels within tumor tissues. amegroups.orgresearchgate.netnih.gov This inhibition of ERK phosphorylation is a direct confirmation of MEK inhibition by cobimetinib. ncats.io For instance, in schwannoma allograft models, treatment with cobimetinib led to a marked decrease in pERK1/2 levels. nih.gov
Beyond direct target inhibition, pharmacodynamic studies have also assessed the downstream cellular consequences of MEK inhibition, namely the effects on cell proliferation and apoptosis. The proliferation marker Ki-67 is consistently downregulated following cobimetinib treatment in various xenograft models. nih.govresearchgate.netcancerbiomed.org In preclinical studies involving schwannoma and KRAS-mutant lung cancer models, a significant reduction in Ki-67 staining was observed in tumor tissues from cobimetinib-treated animals, indicating a potent anti-proliferative effect. nih.govcancerbiomed.org Similarly, levels of cyclin D1, a key cell cycle regulator downstream of the MAPK pathway, were also found to be decreased in cobimetinib-treated tumors. nih.govresearchgate.net
The induction of apoptosis is another critical pharmacodynamic endpoint. Preclinical assessments have shown that cobimetinib treatment can lead to an increase in markers of apoptosis, such as cleaved caspase-3. nih.govresearchgate.net In schwannoma models, cobimetinib induced the cleavage of caspase-3. nih.gov Furthermore, in A549 lung cancer xenografts, combination treatment with cobimetinib and an ERK inhibitor resulted in an increased induction of cleaved caspase-3. researchgate.net In a BRAF V600E colorectal cancer xenograft model, combining cobimetinib with a CDK inhibitor, dinaciclib, also enhanced the cleavage of both caspase-8 and caspase-3 in tumor tissues. aacrjournals.org
The table below summarizes the pharmacodynamic biomarker effects of cobimetinib observed in various preclinical tumor models.
| Tumor Model | Biomarker | Effect of Cobimetinib Treatment |
| Schwannoma Allografts | pERK1/2 | Decreased nih.gov |
| Cyclin D1 | Decreased nih.gov | |
| Ki-67 | Decreased nih.gov | |
| Cleaved Caspase-3 | Increased nih.gov | |
| KRAS-Mutant Lung Cancer Xenografts (A549) | p-p90RSK | Suppressed (in combination) researchgate.netcancerbiomed.org |
| Cyclin D1 | Reduced (in combination) researchgate.netcancerbiomed.org | |
| Ki-67 | Reduced (in combination) researchgate.netcancerbiomed.org | |
| Cleaved Caspase-3 | Increased (in combination) researchgate.netcancerbiomed.org | |
| BRAF V600E Colorectal Cancer Xenografts (RKO) | Cleaved Caspase-8 | Increased (in combination) aacrjournals.org |
| Cleaved Caspase-3 | Increased (in combination) aacrjournals.org | |
| Ki-67 | Inhibited (in combination) aacrjournals.org | |
| Renal Cell Carcinoma Xenografts | Raf/MEK/ERK Pathway | Suppressed nih.gov |
These preclinical pharmacodynamic findings, demonstrating robust inhibition of the MAPK pathway and downstream effects on cell proliferation and survival, have provided a strong rationale for the clinical investigation of cobimetinib in various cancer types. amegroups.orgnih.gov
Pharmacological and Biochemical Investigations of Cobimetinib Fumarate
Preclinical Pharmacokinetic Characterization
The preclinical assessment of cobimetinib (B612205) fumarate (B1241708) has provided a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
Absolute Bioavailability Determination
Studies in healthy subjects have established the absolute bioavailability of cobimetinib to be approximately 46%. drugbank.comfda.govoncologynewscentral.comeuropa.eunih.govcancercareontario.canih.gov This finding suggests that while the drug is well absorbed, a significant portion undergoes first-pass metabolism. nih.govebi.ac.uknih.gov Specifically, the fraction of the absorbed dose is estimated to be around 88%, indicating high absorption. europa.euebi.ac.uknih.gov The bioavailability is likely influenced more by metabolic processes than by incomplete absorption. nih.gov
Systemic Exposure and Linearity in Preclinical Dose Ranges
Table 1: Pharmacokinetic Parameters of Cobimetinib
| Parameter | Value | Reference |
|---|---|---|
| Absolute Bioavailability | 46% (90% CI: 40%, 53%) | drugbank.comfda.gov |
| Time to Peak Plasma (Tmax) | 2.4 hours (range: 1–24) | drugbank.comfda.govoncologynewscentral.comnih.gov |
| Apparent Volume of Distribution (Vd) | 806 L | drugbank.comeuropa.eunih.govmedsinfo.com.auroche.com |
| Mean Elimination Half-life (t1/2) | 44 hours (range: 23–70) | drugbank.comfda.govoncologynewscentral.comnih.gov |
Plasma Protein Binding Characteristics
In vitro studies have revealed that cobimetinib is highly bound to human plasma proteins, with a binding rate of approximately 95%. drugbank.comoncologynewscentral.comeuropa.eunih.govmedsinfo.com.auroche.com This binding is independent of the drug concentration. drugbank.comnih.gov Furthermore, there is no preferential binding to human red blood cells observed, with a blood to plasma ratio of 0.93. fda.goveuropa.eumedsinfo.com.auroche.com
Metabolic Pathways and Enzyme Involvement (e.g., CYP3A, UGT2B7)
The metabolism of cobimetinib is extensive and primarily occurs through oxidation by cytochrome P450 3A (CYP3A) and glucuronidation by UDP-glucuronosyltransferase 2B7 (UGT2B7). drugbank.comfda.govoncologynewscentral.comeuropa.eunih.govcancercareontario.camedsinfo.com.au In vitro experiments have identified CYP3A4 as the predominant enzyme responsible for its metabolism. ebi.ac.uknih.govresearchgate.net While cobimetinib is metabolized, no major oxidative metabolites constituting more than 10% of the total circulating radioactivity have been identified in plasma. fda.goveuropa.eumedsinfo.com.auroche.com The primary circulating entities are unchanged cobimetinib and a glycine (B1666218) conjugate of hydrolyzed cobimetinib (M16). ebi.ac.uknih.gov
Excretion Pathways and Metabolite Profiling
Following oral administration of a radiolabeled dose, the majority of cobimetinib is recovered in the feces (approximately 76%), with a smaller portion found in the urine (about 17.8%). drugbank.comoncologynewscentral.comnih.govcancercareontario.caebi.ac.uknih.govresearchgate.net Unchanged cobimetinib accounts for a small fraction of the excreted dose, with 6.6% in the feces and 1.6% in the urine, indicating that the drug is primarily cleared through metabolism. drugbank.comoncologynewscentral.comeuropa.eunih.govcancercareontario.caebi.ac.uknih.govmedsinfo.com.auresearchgate.net The primary route of elimination for the metabolites is through biliary excretion into the feces. researchgate.netnih.gov
In Vitro Pharmacodynamic Studies
Cobimetinib is a reversible and highly selective inhibitor of mitogen-activated protein kinase (MEK) 1 and MEK2. drugbank.comnih.govcancercareontario.cafda.gov These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for promoting cellular proliferation. drugbank.comnih.gov In preclinical models, cobimetinib has demonstrated the ability to inhibit the growth of tumor cells that have a BRAF V600E mutation. drugbank.comnih.gov
The mechanism of action involves cobimetinib binding to MEK1 and MEK2, thereby preventing the phosphorylation of their only known substrates, ERK1 and ERK2. medsinfo.com.au This action blocks the downstream signaling cascade that leads to cell proliferation. europa.eu In vitro studies have shown that cobimetinib, particularly when combined with a BRAF inhibitor like vemurafenib (B611658), leads to increased apoptosis in melanoma cell lines with BRAF V600E mutations compared to either drug alone. drugbank.comoncologynewscentral.comfda.gov This combination therapy effectively inhibits the reactivation of the MAPK pathway, resulting in stronger inhibition of intracellular signaling and reduced tumor cell proliferation. europa.eucancercareontario.ca
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cobimetinib |
| Cobimetinib Fumarate |
| Vemurafenib |
| Itraconazole |
| Rabeprazole |
| Midazolam |
| Dextromethorphan (B48470) |
| Ritonavir |
| Cobicistat |
| Telaprevir |
| Lopinavir |
| Voriconazole |
| Clarithromycin |
| Telithromycin |
| Posaconazole |
| Nefazodone |
| Carbamazepine |
| Rifampicin |
| Phenytoin |
| St. John's Wort |
| Ciclosporin |
| Verapamil |
| Theophylline |
| Canakinumab |
| Candicidin |
| Cannabidiol |
| Capmatinib |
| Capsaicin |
| Erythromycin (B1671065) |
| Ciprofloxacin |
| Fluvoxamine |
| Dabrafenib |
| Encorafenib |
| Binimetinib |
Inhibitory Potency in Biochemical and Cell-Based Assays (IC50, EC50)
Cobimetinib demonstrates potent inhibitory activity against MEK1 in biochemical assays, with reported half-maximal inhibitory concentration (IC50) values of approximately 0.9 nM to 4.2 nM. abmole.comselleckchem.commedchemexpress.comtargetmol.comnih.govcancerbiomed.org Its high selectivity is highlighted by the fact that it shows no significant inhibition against a wide array of other serine-threonine and tyrosine kinases. selleckchem.com
In cell-based assays, cobimetinib effectively suppresses the proliferation of various tumor cell lines, particularly those with BRAF or KRAS mutations. targetmol.com For instance, in BRAF V600E mutant melanoma cell lines like A375, cobimetinib shows potent activity. medchemexpress.comtargetmol.com The half-maximal effective concentration (EC50) values vary depending on the cell line's genetic makeup. For example, the EC50 for the 888MEL melanoma cell line is 0.2 µM, whereas for the A2058 cell line, it is 10 µM. medchemexpress.com Studies have shown that approximately 80% of BRAF-mutant cell lines and 54% of RAS-mutant cell lines are sensitive to cobimetinib, with EC50 values below 1 µM. targetmol.com In non-small cell lung cancer (NSCLC) cell lines with specific BRAF mutations, such as H2087 (L597V) and H1755 (G469A), the IC50 values for cobimetinib in combination with vemurafenib were in the range of 38.8 to 554.4 nM. nih.gov
Table 1: Inhibitory Potency of Cobimetinib in Biochemical and Cell-Based Assays
| Assay Type | Target/Cell Line | Mutation Status | Reported Value |
|---|---|---|---|
| Biochemical Assay | MEK1 | N/A | IC50: 0.9 nM nih.govcancerbiomed.org |
| Biochemical Assay | MEK1 | N/A | IC50: 4.2 nM abmole.comselleckchem.commedchemexpress.comtargetmol.com |
| Cell-Based Assay | 888MEL (Melanoma) | BRAF Mutant | EC50: 0.2 µM medchemexpress.com |
| Cell-Based Assay | A2058 (Melanoma) | BRAF Mutant | EC50: 10 µM medchemexpress.com |
| Cell-Based Assay | H2087 (NSCLC) | BRAF L597V | IC50: 87.8-554.4 nM* nih.gov |
| Cell-Based Assay | H1755 (NSCLC) | BRAF G469A | IC50: 38.8-465.4 nM* nih.gov |
Value represents the IC50 of the MEK inhibitor in combination with a BRAF inhibitor.
Relationship between MEK Phosphorylation State and Cobimetinib Binding Affinity
Cobimetinib's mechanism of action is intricately linked to the phosphorylation state of the MEK protein. It is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site. guidetopharmacology.orgnih.gov This binding is not competitive with ATP. smw.ch
A distinguishing characteristic of cobimetinib is its preferential binding to phosphorylated MEK (pMEK). nih.govdovepress.com In tumor cells with activating BRAF mutations, such as BRAF V600E, there is constitutive activation of the pathway, leading to high levels of pMEK. medsinfo.com.audovepress.com Cobimetinib's strong affinity for pMEK makes it particularly potent in these contexts, as it effectively inhibits the already activated kinase. medsinfo.com.audovepress.comfda.gov By binding to the activated form of MEK, cobimetinib stabilizes the activation segment in a helical conformation that is resistant to further phosphorylation by RAF, thereby blocking the activation of its downstream target, ERK. pnas.org This mechanism contrasts with other MEK inhibitors like trametinib, which shows a higher affinity for unphosphorylated MEK. nih.govdovepress.com Despite these differences in binding preference, both inhibitors ultimately prevent the downstream phosphorylation of ERK. nih.govdovepress.com
Drug-Drug Interactions from a Mechanistic Perspective
The clinical pharmacology of cobimetinib is significantly influenced by its metabolism and its interactions with drug transporters.
In Vitro and Preclinical Evaluations of CYP3A Inhibition/Induction Potential
In vitro studies have established that cobimetinib is primarily metabolized through oxidation by the cytochrome P450 3A (CYP3A) isoenzyme and to a lesser extent, through glucuronidation by UGT2B7. drugbank.comfda.govbccancer.bc.canih.gov Consequently, its plasma concentration is susceptible to significant alterations when co-administered with strong inhibitors or inducers of CYP3A.
CYP3A Inhibition: Clinical studies with healthy subjects demonstrated that co-administration of itraconazole, a strong CYP3A inhibitor, resulted in an approximately 6.7-fold increase in the area under the curve (AUC) and a 3.2-fold increase in the maximum concentration (Cmax) of cobimetinib. fda.goveuropa.eueuropa.eu Physiologically based pharmacokinetic (PBPK) modeling predicts that moderate CYP3A inhibitors like erythromycin could increase cobimetinib's AUC by about 300%. frontiersin.org Weak inhibitors are not expected to cause clinically significant changes in cobimetinib exposure. fda.gov
CYP3A Induction: Conversely, co-administration with strong or moderate CYP3A inducers is expected to decrease cobimetinib plasma concentrations and potentially reduce its efficacy. europa.eucancercareontario.caoncologynewscentral.com PBPK simulations predict that a strong inducer could decrease cobimetinib exposure by as much as 83%, while a moderate inducer could cause a 73% reduction. frontiersin.orgoncologynewscentral.com
Cobimetinib as an Inhibitor/Inducer: In vitro, cobimetinib has been identified as a reversible inhibitor of CYP3A4 and CYP2D6, and a time-dependent inhibitor of CYP3A4. fda.gov However, a clinical drug-drug interaction study showed that cobimetinib at its therapeutic dose did not cause clinically important changes in the exposure of midazolam (a sensitive CYP3A substrate) or dextromethorphan (a sensitive CYP2D6 substrate). fda.goveuropa.eu In vitro data also suggest that cobimetinib does not induce CYP1A2, 2B6, or 3A4 at clinically relevant concentrations. oncologynewscentral.com
Table 2: Summary of Cobimetinib's CYP3A Drug-Drug Interaction Potential
| Interaction Type | Interacting Agent Class | Predicted/Observed Effect on Cobimetinib | Mechanism |
|---|---|---|---|
| Victim | Strong CYP3A Inhibitors (e.g., Itraconazole) | ~7-fold increase in AUC fda.goveuropa.eueuropa.eu | Decreased metabolism of cobimetinib cancercareontario.ca |
| Victim | Moderate CYP3A Inhibitors (e.g., Erythromycin) | ~3-fold increase in AUC (PBPK) frontiersin.org | Decreased metabolism of cobimetinib cancercareontario.ca |
| Victim | Strong CYP3A Inducers (e.g., Rifampin) | ~83% decrease in AUC (PBPK) oncologynewscentral.com | Increased metabolism of cobimetinib cancercareontario.ca |
| Victim | Moderate CYP3A Inducers (e.g., Efavirenz) | ~73% decrease in AUC (PBPK) frontiersin.orgoncologynewscentral.com | Increased metabolism of cobimetinib cancercareontario.ca |
| Perpetrator | CYP3A/2D6 Substrates (e.g., Midazolam) | No clinically relevant effect fda.govcancercareontario.ca | Weak in vivo inhibition by cobimetinib fda.gov |
Transporter Interactions (e.g., P-glycoprotein, BCRP, OATP, OCT)
Cobimetinib's disposition is also affected by drug transporters.
In Vitro and Preclinical Findings:
P-glycoprotein (P-gp): In vitro studies using MDR1-MDCK and Caco-2 cell lines have consistently shown that cobimetinib is a substrate of the efflux transporter P-gp. fda.govacs.orgnih.gov The efflux ratio in these experiments was significantly reduced by P-gp inhibitors like cyclosporine A. fda.gov Despite being a P-gp substrate, cobimetinib does not appear to inhibit P-gp at clinically relevant concentrations. oncologynewscentral.com
Breast Cancer Resistance Protein (BCRP): Studies have established that cobimetinib is not a substrate of BCRP. fda.govacs.orgnih.gov However, in vitro findings suggest that cobimetinib can act as an inhibitor of BCRP. bccancer.bc.cacancercareontario.cacancercareontario.ca The clinical significance of this inhibition is currently unknown. bccancer.bc.ca
OATP and OCT Transporters: In vitro investigations have demonstrated that cobimetinib is not a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, or the renal uptake transporter OCT1. fda.goveuropa.eu It is also not a substrate or inhibitor of OCT2, OAT1, or OAT3 at clinically relevant concentrations. europa.euoncologynewscentral.com
Table 3: Interaction of Cobimetinib with Drug Transporters
| Transporter | Role of Cobimetinib | Finding | Source |
|---|---|---|---|
| P-glycoprotein (P-gp) | Substrate | Yes | fda.goveuropa.euacs.orgnih.gov |
| Inhibitor | No (at clinical concentrations) | oncologynewscentral.com | |
| BCRP | Substrate | No | fda.govacs.orgnih.gov |
| Inhibitor | Yes (clinical relevance unknown) | bccancer.bc.cacancercareontario.cacancercareontario.ca | |
| OATP1B1 | Substrate | No | fda.goveuropa.euoncologynewscentral.com |
| OATP1B3 | Substrate | No | fda.goveuropa.euoncologynewscentral.com |
| OCT1 | Substrate | No | fda.goveuropa.euoncologynewscentral.com |
| OCT2 | Substrate/Inhibitor | No | europa.euoncologynewscentral.com |
| OAT1 | Substrate/Inhibitor | No | europa.euoncologynewscentral.com |
| OAT3 | Substrate/Inhibitor | No | europa.euoncologynewscentral.com |
Elucidation of Resistance Mechanisms to Cobimetinib Fumarate
Preclinical Strategies for Overcoming Cobimetinib (B612205) Resistance
The development of resistance to MEK inhibitors like Cobimetinib has prompted extensive preclinical research into strategies to circumvent or reverse this phenomenon. These strategies primarily focus on targeting the molecular adaptations that cancer cells acquire to survive MEK inhibition.
A prominent strategy involves targeting downstream components of the MAPK pathway. Since many resistance mechanisms involve the reactivation of this pathway, inhibiting a downstream node like ERK has proven effective. fiercebiotech.com Preclinical studies have consistently shown that tumors with acquired resistance to MEK inhibitors remain dependent on the MAPK pathway and are therefore sensitive to ERK1/2 inhibitors. researchgate.netaacrjournals.orgaacrjournals.org The combination of a MEK inhibitor with an ERK inhibitor has demonstrated synergistic effects, not only in overcoming acquired resistance but also in preventing its emergence. researchgate.net For instance, colorectal cancer cells that acquire resistance to a MEK-PI3K inhibitor combination can still respond to a regimen that substitutes the MEK inhibitor with an ERK inhibitor. nih.gov
Another key approach is the co-targeting of parallel signaling pathways that can be activated to compensate for MEK inhibition. The PI3K/AKT/mTOR pathway is a frequently implicated escape route. Preclinical data suggests that combining MEK inhibitors with PI3K or mTOR inhibitors can lead to enhanced cytotoxicity and apoptosis in cancer cells. tandfonline.com In melanoma cell lines, the combination of Cobimetinib with the mTOR inhibitor Everolimus was identified as a particularly effective treatment option. tandfonline.com
Epigenetic modifications also play a role in drug resistance. Enhancer reprogramming can lead to sustained MAPK pathway activation, mediating resistance to MEK inhibitors. nih.gov Preclinical models of ovarian cancer have shown that epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, can overcome this resistance. nih.gov HDAC inhibitors may work by reversing the chromatin structure of resistant cells to a more sensitive state, potentially by increasing the expression of MAPK negative regulators. nih.gov The use of HDAC inhibitors like panobinostat (B1684620) and vorinostat (B1683920) has been shown to prevent the reactivation of the MAPK signaling cascade. mdpi.com
Targeting apoptosis regulators is another promising avenue. BCL2-family inhibitors, such as Navitoclax, have been found to act synergistically with MEK inhibitors. nih.gov In HCT116 colorectal cancer cells, combining Navitoclax with Cobimetinib and a PI3K inhibitor blocked the acquisition of resistance to the dual MEK/PI3K inhibition. nih.gov
The table below outlines key preclinical strategies investigated to overcome resistance to Cobimetinib and other MEK inhibitors.
| Strategy | Combination Agent Class | Example Agent(s) | Rationale | Reference |
| Downstream Pathway Inhibition | ERK1/2 Inhibitor | VTX11e, BVD-523 (Ulixertinib) | Overcomes resistance by targeting the MAPK pathway downstream of MEK. | researchgate.netnih.gov |
| Parallel Pathway Inhibition | PI3K/mTOR Inhibitor | Pictilisib (B1683980), Everolimus | Blocks compensatory activation of the PI3K/AKT/mTOR survival pathway. | nih.govtandfonline.com |
| Epigenetic Modulation | HDAC Inhibitor | Panobinostat, Vorinostat | Reverses epigenetic changes (e.g., enhancer reprogramming) that drive resistance. | nih.govmdpi.com |
| Apoptosis Induction | BCL2-Family Inhibitor | Navitoclax | Blocks the acquisition of resistance by promoting apoptosis. | nih.gov |
Rationales for Combination Therapies with Cobimetinib Fumarate: Preclinical Studies
Synergistic Inhibition with BRAF Inhibitors
The combination of cobimetinib (B612205), a MEK inhibitor, with a BRAF inhibitor represents a cornerstone of targeted therapy for BRAF-mutant cancers, particularly melanoma. drugbank.comnih.govembopress.org Preclinical data overwhelmingly support the synergistic nature of this dual-pathway blockade. amegroups.org
The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that regulates cellular proliferation and survival. drugbank.commdpi.com In many cancers, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth. drugbank.comembopress.org BRAF inhibitors directly target this mutated protein. However, resistance often develops through reactivation of the MAPK pathway. drugbank.com
Cobimetinib functions as a reversible, allosteric inhibitor of MEK1 and MEK2, proteins that act downstream of BRAF. drugbank.comembopress.org By inhibiting MEK, cobimetinib blocks the signal from being transmitted further down the pathway, thereby preventing the phosphorylation and activation of ERK, a key protein promoting cell proliferation. drugbank.com The rationale for combining a BRAF inhibitor with cobimetinib is to create a more complete and durable blockade of this oncogenic signaling pathway. amegroups.orgtandfonline.com This dual inhibition targets the pathway at two distinct points, which can delay or prevent the development of acquired resistance. mdpi.com
Preclinical studies have consistently demonstrated that the combination of cobimetinib with a BRAF inhibitor, such as vemurafenib (B611658), leads to superior anti-tumor effects compared to either agent alone. drugbank.com In vitro experiments have shown that co-administration of cobimetinib and vemurafenib results in increased apoptosis (programmed cell death) in BRAF V600E-mutant tumor cell lines. drugbank.com This enhanced induction of apoptosis is a key mechanism behind the synergistic anti-cancer activity. spandidos-publications.com
Furthermore, in vivo studies using mouse models implanted with BRAF V600E-mutant tumor cells have shown that the combination therapy leads to significantly greater tumor growth reduction compared to monotherapy. drugbank.com This has been observed across various cancer models, including melanoma and colorectal cancer. mdpi.com For instance, in BRAFV600E mutant colorectal cancer murine models, a dual blockade of both EGFR and BRAF has shown synergistic inhibition. mdpi.com
Table 1: Preclinical Effects of Cobimetinib in Combination with a BRAF Inhibitor
| Preclinical Model | Combination | Observed Effect | Reference |
|---|---|---|---|
| BRAF V600E-mutant cell lines | Cobimetinib + Vemurafenib | Increased apoptosis | drugbank.com |
| Mouse implantation models (BRAF V600E) | Cobimetinib + Vemurafenib | Reduced tumor growth | drugbank.com |
| BRAF V600E mutant colorectal cancer murine models | Dual EGFR and BRAF blockade | Synergistic inhibition | mdpi.com |
A significant challenge with BRAF inhibitor monotherapy is the phenomenon of paradoxical MAPK pathway activation in cells with wild-type BRAF. nih.govnih.govaacrjournals.org In these cells, BRAF inhibitors can paradoxically promote the dimerization and activation of other RAF isoforms, leading to the activation of MEK and ERK. biorxiv.org This can result in the development of secondary skin cancers like cutaneous squamous cell carcinomas. nih.govnih.gov
The addition of a MEK inhibitor like cobimetinib effectively mitigates this paradoxical activation by blocking the pathway downstream of RAF. mdpi.comnih.gov By inhibiting MEK, cobimetinib prevents the signal from being propagated, regardless of how RAF is activated. amegroups.org Preclinical and clinical evidence shows that the concurrent use of a BRAF and a MEK inhibitor significantly reduces the incidence of these hyperproliferative skin lesions. nih.gov
Augmented Apoptosis and Enhanced Tumor Regression in Preclinical Models
Preclinical Exploration of Combination with Immunotherapy Agents
Emerging preclinical evidence highlights the immunomodulatory effects of MEK inhibition, providing a strong rationale for combining cobimetinib with immunotherapy agents, particularly immune checkpoint inhibitors (ICIs) like PD-L1 and PD-1 antibodies. researchgate.netresearchgate.net
The tumor microenvironment (TME) often contains immunosuppressive elements that help cancer cells evade immune destruction. frontiersin.orgnih.gov Preclinical studies suggest that cobimetinib can help remodel the TME to be more favorable for an anti-tumor immune response. researchgate.net
One of the key findings is that MEK inhibition can increase the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of tumor cells. researchgate.netresearchgate.net This enhanced MHC-I expression makes the cancer cells more visible to the immune system, specifically to cytotoxic CD8+ T cells. researchgate.net Furthermore, treatment with BRAF and MEK inhibitors has been shown in preclinical models and patient samples to increase the infiltration of CD8+ T cells into the tumor. tandfonline.comoncotarget.com Some studies have also observed a reduction in immunosuppressive cells like regulatory T cells (Tregs) within the tumor microenvironment following treatment with BRAF and MEK inhibitors. oncotarget.com
The immunomodulatory effects of cobimetinib are multifaceted. Beyond increasing MHC-I expression, MEK inhibition has been shown to upregulate the expression of PD-L1 on tumor cells in some preclinical models. researchgate.net While this might seem counterintuitive, it provides a stronger rationale for combination with a PD-L1 or PD-1 inhibitor, as it indicates the tumor is relying on this specific checkpoint for immune evasion.
Preclinical studies have also pointed to the upregulation of JAK/STAT signaling pathways in tumor cells following MEK inhibition, which is a key pathway in mediating immune responses. researchgate.net The combination of MEK inhibition with a PD-L1 inhibitor has been shown to potentiate anti-tumor T-cell function and work synergistically to control tumor growth. researchgate.net However, some preclinical data also suggest that while cobimetinib can enhance antitumor immunity in tumor cells, it might simultaneously impair T-cell activation, a limitation that could potentially be overcome by the addition of a T-cell agonist. researchgate.netresearchgate.net This highlights the complex interplay between MEK inhibition and the immune system and underscores the importance of carefully designed combination strategies. researchgate.net
Table 2: Preclinical Immunomodulatory Effects of Cobimetinib
| Effect | Mechanism/Observation | Reference |
|---|---|---|
| Enhanced Tumor Cell Recognition | Increased MHC-I expression | researchgate.netresearchgate.net |
| Increased T-Cell Infiltration | Increased CD8+ T-cell infiltration into the tumor | researchgate.netoncotarget.com |
| Modulation of Immune Checkpoints | Upregulation of PD-L1 expression on tumor cells | researchgate.net |
| Altered Immune Cell Ratios | Increased ratio of cytotoxic CD8+ to CD4+ T cells | tandfonline.com |
| Potential for T-Cell Impairment | Simultaneous impairment of T-cell activation in some models | researchgate.netresearchgate.net |
Impact on Tumor Microenvironment and Immune Cell Trafficking
Investigation of Combinations with Other Targeted Agents
Preclinical research has extensively explored the rationale for combining cobimetinib fumarate (B1241708) with other targeted therapeutic agents. The primary goal of these combination strategies is to enhance anti-tumor efficacy, overcome intrinsic and acquired resistance mechanisms, and broaden the therapeutic window of treatment. These investigations have spanned various cancer types and have elucidated synergistic or additive effects by co-targeting multiple nodes within critical signaling pathways.
Combination with BRAF Inhibitors
The most well-established combination strategy involves the dual blockade of the MAPK/ERK pathway by pairing a MEK inhibitor like cobimetinib with a BRAF inhibitor.
Rationale: In cancers harboring a BRAF mutation, particularly the V600E mutation, BRAF inhibitors like vemurafenib lead to significant tumor responses. amegroups.orgncats.io However, resistance often develops through the reactivation of the MAPK pathway downstream of BRAF, frequently involving MEK1/2. ncats.io By simultaneously inhibiting both BRAF and MEK, this combination aims to achieve a more profound and durable suppression of the pathway, thereby preventing or delaying the onset of resistance. llusurgonc.orgtouchoncology.com Preclinical data indicated that combining a BRAF inhibitor with a MEK inhibitor leads to superior synergistic activity in BRAF-mutant tumor cells compared to either agent alone. amegroups.org Furthermore, this combination was hypothesized to reduce the incidence of hyperproliferative skin lesions, a known side effect of BRAF inhibitor monotherapy caused by paradoxical MAPK pathway activation in BRAF wild-type cells. amegroups.orgfda.gov
Preclinical Findings:
In vitro studies demonstrated that the combination of cobimetinib and vemurafenib resulted in increased apoptosis in BRAF V600E-mutant melanoma cell lines compared to either drug used as a single agent. oncologynewscentral.comdrugbank.com
In mouse xenograft models of BRAF V600E-mutant tumors, the co-administration of cobimetinib and vemurafenib led to greater tumor growth reduction than either monotherapy. drugbank.comcancer.gov
Crucially, in in vivo models using BRAF wild-type tumor cell lines, cobimetinib was shown to prevent the paradoxical growth enhancement mediated by vemurafenib. fda.govoncologynewscentral.comcancer.gov
Preclinical models showed that adding a MEK inhibitor to a BRAF inhibitor not only decreased tumor growth but also delayed the development of resistance. touchoncology.com
| Combination Agent | Cancer Model | Key Preclinical Findings | Reference(s) |
| Vemurafenib | BRAF V600E-mutant melanoma cell lines | Increased apoptosis compared to single agents. | oncologynewscentral.comdrugbank.com |
| Vemurafenib | BRAF V600E-mutant tumor xenografts | Reduced tumor growth more effectively than monotherapy. | drugbank.comcancer.gov |
| Vemurafenib | BRAF wild-type tumor xenografts | Prevented vemurafenib-mediated paradoxical tumor growth enhancement. | fda.govoncologynewscentral.comcancer.gov |
Combination with PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, proliferation, and survival, and it exhibits significant crosstalk with the MAPK pathway. nih.gove-century.us
Rationale: Activation of the PI3K pathway is a known mechanism of acquired resistance to MAPK pathway inhibitors. aacrjournals.org Therefore, the horizontal inhibition of both the MAPK and PI3K pathways is a rational strategy to overcome this resistance and achieve synergistic anti-tumor effects. aacrjournals.org Preclinical studies in various tumor cell lines have suggested that co-targeting these pathways can lead to synergistic inhibition and induce apoptosis. aacrjournals.org
Preclinical Findings:
Despite strong preclinical rationale, a phase I study combining the pan-PI3K inhibitor pictilisib (B1683980) (GDC-0941) with cobimetinib showed minimal antitumor efficacy and was not well-tolerated, highlighting a disconnect between preclinical potential and clinical outcomes for this specific combination. mdpi.com
A novel cobimetinib-inspired isoflavone (B191592), NSC777213, was developed to target PI3K/AKT/mTOR and MEK pathways simultaneously. nih.govnih.gov In preclinical studies, NSC777213 demonstrated antiproliferative activity against a wide panel of human tumor cell lines and was particularly effective in chemoresistant ovarian cancer cell lines. nih.govnih.gov Treatment of glioblastoma cells (U251 and U87MG) with NSC777213 led to a significant downregulation of the total and phosphorylated forms of key proteins in the PI3K/AKT/mTOR/MEK pathways. nih.govnih.gov
| Combination Agent | Cancer Model | Key Preclinical Findings | Reference(s) |
| Pictilisib (GDC-0941) | Pancreatic Cancer (clinical trial with preclinical basis) | Showed great potential in preclinical studies but had minimal antitumor efficiency in a phase I trial with cobimetinib. | mdpi.com |
| NSC777213 | NCI60 human tumor cell lines, Glioblastoma cells | Exhibited broad antiproliferative activity and downregulated PI3K/AKT/mTOR/MEK pathway proteins. | nih.govnih.gov |
Combination with BCL-2 Family Inhibitors
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis.
Rationale: The MAPK pathway can influence the expression and stability of anti-apoptotic BCL-2 family proteins, such as MCL-1. researchgate.net Resistance to BCL-2 selective inhibitors like venetoclax (B612062) can occur due to the inability to inhibit MCL-1. researchgate.net Therefore, combining a MEK inhibitor like cobimetinib with a BCL-2 inhibitor is hypothesized to overcome this resistance by concomitantly targeting both survival pathways. researchgate.net
Preclinical Findings:
In acute myeloid leukemia (AML) cell lines, the combination of cobimetinib and the BCL-2 inhibitor venetoclax demonstrated synergy in a majority of the tested lines, including those resistant to single agents. researchgate.net
The combination showed growth-inhibitory activity in over 60% of primary AML patient samples with diverse genetic backgrounds. researchgate.net
In AML xenograft mouse models (OCI-AML3 and MOLM13), the combination of cobimetinib and venetoclax significantly reduced the leukemia burden and was more effective than either agent alone. researchgate.net
In high-grade serous ovarian cancer (HGSOC) patient-derived xenograft (PDX) models, MEK inhibition with GDC-0973 (cobimetinib) primed the tumor cells for apoptosis, increasing their dependency on BCL-XL for survival. upenn.edu The combination of GDC-0973 and the dual BCL-2/XL inhibitor ABT-263 (navitoclax) was well-tolerated and effective in these models. upenn.edu
| Combination Agent | Cancer Model | Key Preclinical Findings | Reference(s) |
| Venetoclax | Acute Myeloid Leukemia (AML) cell lines and primary samples | Synergistic growth inhibition, overcoming single-agent resistance. | researchgate.net |
| Venetoclax | AML xenograft mouse models | Significant reduction in leukemia burden compared to single agents. | researchgate.net |
| Navitoclax (ABT-263) | High-Grade Serous Ovarian Cancer (HGSOC) PDX models | Effective and well-tolerated combination; MEK inhibition increased dependency on BCL-XL. | upenn.edu |
Combination with Other Receptor Tyrosine Kinase (RTK) Inhibitors
Rationale: The MAPK pathway is a downstream effector of numerous receptor tyrosine kinases (RTKs) that are frequently overactive in cancer. mycancergenome.org Combining cobimetinib with RTK inhibitors offers a strategy to block oncogenic signaling at multiple levels.
Preclinical Findings:
In preclinical models of renal cell carcinoma (RCC), cobimetinib was found to be active against RCC cells and acted synergistically with standard-of-care multi-targeted tyrosine kinase inhibitors. nih.gov
The combination of cobimetinib with sorafenib (B1663141) or sunitinib, which inhibit VEGFR and PDGFR among other targets, led to enhanced efficacy in RCC xenograft models. nih.gov This was achieved by suppressing the Raf/MEK/ERK pathway, leading to MAPK pathway inhibition. nih.gov
| Combination Agent | Cancer Model | Key Preclinical Findings | Reference(s) |
| Sorafenib | Renal Cell Carcinoma (RCC) xenograft models | Enhanced efficacy and tumor growth inhibition. | nih.gov |
| Sunitinib | Renal Cell Carcinoma (RCC) xenograft models | Enhanced efficacy and tumor growth inhibition. | nih.gov |
Synthetic Chemistry and Process Development for Cobimetinib Fumarate
Early Stage Discovery Synthesis Routes
The initial synthetic strategies for cobimetinib (B612205) were designed for rapid access to the molecule for biological evaluation, often prioritizing flexibility over scalability and stereocontrol.
Piperidine (B6355638) Resolution-Based Approaches
Early discovery pathways to the cobimetinib core relied on resolution-based methods to obtain the required (S)-configuration of the piperidine ring. Current time information in Bangalore, IN.ufrgs.brchemicalbook.com These approaches typically involve the synthesis of a racemic mixture of the piperidine intermediate, followed by separation of the desired enantiomer.
Classical resolution involves reacting the racemic piperidine intermediate with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or its derivatives), to form a pair of diastereomeric salts. google.com These salts, having different physical properties, can then be separated by methods like fractional crystallization. After separation, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure piperidine intermediate.
While effective for producing small quantities of the target stereoisomer for initial studies, this method has inherent limitations for large-scale production. A major drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, making the process inefficient and costly. york.ac.uk This inefficiency, coupled with the expense of chiral resolving agents and the potential for racemization during processing, prompted the development of more advanced, stereoselective synthetic methods. google.com
Development of Scalable and Stereoselective Synthesis Methodologies
To overcome the limitations of resolution-based routes, significant effort was invested in developing a scalable and highly stereoselective synthesis. This led to methods that control the stereochemistry during the synthesis, avoiding the inefficient separation of enantiomers.
Chiral Auxiliary-Mediated Sequences for Stereocontrol
A key breakthrough in the scalable synthesis of cobimetinib was the implementation of a chiral auxiliary-mediated sequence. chemicalbook.comacs.org This strategy employs a recoverable chiral molecule that temporarily attaches to the substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk
For cobimetinib, a particularly successful approach utilizes an N-cyanomethyl oxazolidine (B1195125) chiral auxiliary. ufrgs.br This method generates the critical piperidine stereocenter with excellent selectivity, a significant improvement over the earlier resolution-based routes. chemicalbook.comacs.org The use of chiral auxiliaries, such as those derived from amino acids or other readily available chiral pool materials, is a well-established strategy in asymmetric synthesis to produce polyketide intermediates and other complex chiral molecules. usm.edunih.gov Another general method for creating enantioenriched C2-substituted azetidines involves the use of chiral tert-butanesulfinamides, highlighting a broader strategy that was successfully applied to a stereoselective synthesis of cobimetinib. researchgate.net
The advantage of this approach is the high degree of stereocontrol, which often eliminates the need for chromatographic purification to separate stereoisomers, a significant benefit for large-scale manufacturing. chemicalbook.comacs.org
Optimization of Key Reaction Steps
Process development for cobimetinib synthesis involves the meticulous optimization of each reaction step to maximize yield, purity, and safety while minimizing cost and environmental impact. This includes the careful selection of reagents, catalysts, solvents, and reaction conditions such as temperature and time.
For instance, in various patented synthetic routes for cobimetinib and its intermediates, specific conditions are detailed to improve efficiency. One such example involves a Henry reaction (a nitro-aldol addition) between [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate and nitromethane. The optimization of this step includes screening various catalysts and conditions.
| Reaction Step | Catalyst | Temperature | Outcome |
| Henry Reaction | Sodium Methoxide | 50-60 °C | Preferred condition for the addition reaction. google.com |
| Henry Reaction | Sodium Ethoxide | 50-60 °C | Alternative effective catalyst. google.com |
| Henry Reaction | Potassium Carbonate | 0-100 °C | Alternative base catalyst. google.com |
| Henry Reaction | Potassium Hydroxide | 50-60 °C | Alternative preferred catalyst. google.com |
Similarly, the reduction of ester and nitro groups in subsequent steps requires careful selection of reducing agents to achieve the desired transformation without affecting other functional groups.
| Reduction Step | Reducing Agent |
| Ester Group Reduction | Sodium Borohydride or Lithium Aluminum Hydride |
| Nitro Group Reduction | Not specified in detail in the provided search results. |
Synthesis of Novel Intermediates in Cobimetinib Production
The quest for more efficient and cost-effective manufacturing routes has led to the design of novel synthetic pathways involving new chemical intermediates. Several patents disclose alternative strategies that deviate from the initial discovery routes.
One patented method starts from (2S)-2-piperidinecarboxylic acid and proceeds through the novel intermediate [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate . google.com This intermediate is then subjected to a series of reactions including an addition, reduction, and cyclization to form another key intermediate, (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine , before condensation with the aromatic side chain. google.com
Another distinct approach utilizes (R)-N-Boc-2-bromopiperidine as a key intermediate. google.com This intermediate is prepared from (R)-N-Boc-2-piperidinecarboxylic acid via a salt-forming reaction followed by bromination. It then undergoes a Grignard reaction with 1-carbobenzoxy azetidine-3-one to construct the core structure of cobimetinib. google.com The development of such intermediates is crucial for creating intellectual property and potentially more streamlined and environmentally friendly production processes. wipo.intrsc.orgmdpi.com
Formation and Characterization of Cobimetinib Fumarate (B1241708) Salt
The final step in the manufacturing of the active pharmaceutical ingredient is the formation of a stable salt form. Cobimetinib is prepared as a hemifumarate salt, which exhibits desirable physicochemical properties for formulation. google.com
The salt is formed by combining the cobimetinib free base with fumaric acid. google.com This process results in a salt with a 2:1 stoichiometry of cobimetinib to fumaric acid, also referred to as cobimetinib hemifumarate. google.comgoogle.com The selection of the hemifumarate salt was based on its properties, including existing in a single crystalline form with a high melting point and low hygroscopicity, which reduces the risk of converting to an amorphous state during tablet production.
The resulting crystalline salt, designated as Form A, is thoroughly characterized to ensure its identity, purity, and solid-state properties. google.com A variety of analytical techniques are employed for this characterization.
| Analytical Technique | Purpose | Key Findings |
| X-ray Powder Diffraction (XRPD) | To identify the crystalline structure and confirm the specific polymorphic form (Form A). google.com | Provides a unique diffraction pattern characteristic of the crystalline salt. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal transitions. google.com | Shows a high melting point (233-241°C), indicating thermal stability. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent/water content by measuring weight loss upon heating. google.com | Confirms the stability of the salt form. |
| Solid-State ¹³C NMR | To characterize the chemical environment of the carbon atoms in the solid crystal lattice. google.com | Characterized by specific peaks at approximately 175.3, 173.6, 155.5, and 117.5 ppm. google.com |
| Solubility Analysis | To determine the solubility profile in various media. | Exhibits pH-dependent solubility, increasing as pH decreases. Solubility in water at 37°C is 0.72 mg/mL, while in 0.1 M HCl it is 48.21 mg/mL. hres.ca |
This comprehensive characterization ensures the consistency and quality of the final drug substance. The stable, crystalline nature of cobimetinib fumarate is critical for the development of a solid oral dosage form with reliable performance.
Control of Enantiomeric Purity
The molecular structure of Cobimetinib possesses a critical chiral center, making control of its stereochemistry a fundamental challenge in its synthesis and development. google.comiisc.ac.inguidetopharmacology.org The pharmacological activity of the drug is primarily associated with a specific stereoisomer, the (S)-enantiomer, while the corresponding (R)-enantiomer is known to be less active. medchemexpress.com Therefore, manufacturing processes are designed to produce the single, enantiomerically pure active ingredient to ensure consistent therapeutic effects. Regulatory authorities mandate stringent control over the enantiomeric purity of the final drug substance. fda.govuff.br
Several strategic approaches have been developed to obtain enantiomerically pure Cobimetinib, focusing on either separating the enantiomers from a racemic mixture or by directing the synthesis to form the desired isomer preferentially.
Detailed Research Findings
The primary methods employed to control the enantiomeric purity of Cobimetinib and its intermediates include classical chiral resolution and modern asymmetric synthesis techniques.
One of the most direct methods is the chiral resolution of a racemic mixture. google.com This can be performed on the final Cobimetinib base or on a suitable synthetic intermediate. google.com A common technique is kinetic resolution, which involves the use of a chiral resolving agent to form a pair of diastereomeric salts. google.com These salts exhibit different physical properties, such as solubility, allowing for their separation. For Cobimetinib, chiral acids are particularly effective resolving agents. google.com L-tartaric acid, for example, is highly preferred for the resolution, leading to the isolation of an enantiomerically pure product through the formation of a diastereomeric salt. google.com This method is considered a cost-effective and efficient route compared to others. google.com
More advanced asymmetric methods involve the use of chiral auxiliaries or catalysts. One route described in the literature uses chiral amino alcohols as a chiral inducing reagent to achieve the desired stereochemistry. google.com While effective in principle, this method presents significant hurdles for industrial-scale production, including the difficulty in obtaining the necessary nitrile-containing chiral reagent, the instability of strong bases like lithium diisopropylamide, and the need for stringent, energy-intensive reaction conditions such as ultra-low temperatures (-78°C) and the complete absence of water and oxygen. google.com
To overcome these limitations, enzymatic processes have been explored. An efficient, commercially viable process was developed for a key chiral intermediate, (S)-N-Boc-3-hydroxypiperidine (S-NBHP), using a recombinant ketoreductase (KRED). researchgate.net This biocatalytic reduction of the precursor, N-Boc-piperidin-3-one, achieves a high substrate concentration (100 g/L) and yields the desired product with an excellent enantiomeric excess (ee) of over 99%. researchgate.net
The enantiomeric purity of intermediates and the final Cobimetinib drug substance is rigorously monitored throughout the manufacturing process. High-Performance Liquid Chromatography (HPLC), specifically using chiral columns (chiral HPLC), is the standard analytical method for determining the enantiomeric excess and ensuring the product meets specifications. uff.brgoogle.com Regulatory filings indicate that the enantiomeric purity is tightly controlled, and other related impurities are kept below a 0.05% threshold. fda.gov
The following table summarizes various strategies documented for achieving enantiomeric control in the synthesis of Cobimetinib and its key intermediates.
| Strategy | Method | Key Reagent/Catalyst | Target Molecule | Reported Enantiomeric Excess (ee) / Purity | Reference |
| Chiral Resolution | Diastereomeric Salt Formation | L-tartaric acid | Cobimetinib or intermediates | "Enantiomerically pure" | google.com |
| Asymmetric Synthesis | Enzymatic Reduction | Recombinant Ketoreductase (KRED) | N-Boc-piperidin-3-one | >99% ee for product (S)-NBHP | researchgate.net |
| Asymmetric Synthesis | N-Alkylation with Chiral Intermediate | Chiral intermediate | Intermediate 14 (precursor to a related compound) | >95% ee (inferred), leading to 96% ee in final compound | acs.org |
| Asymmetric Synthesis | Chiral Induction | Chiral amino alcohol | Cobimetinib | High purity | google.com |
Advanced Research Methodologies and Analytical Characterization of Cobimetinib Fumarate
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
The precise chemical structure and purity of cobimetinib (B612205) fumarate (B1241708) are critical for its therapeutic function. To this end, a combination of chromatographic and spectroscopic methods is utilized.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and impurity profiling of cobimetinib fumarate. ijrpr.com Reverse-phase HPLC (RP-HPLC) methods have been developed and validated to determine the assay of cobimetinib in bulk drug substance and pharmaceutical formulations. ijrpr.comfda.gov These methods are designed to be simple, accurate, and economical. ijrpr.com
A typical RP-HPLC method for cobimetinib analysis involves an Agilent 1120 Compact LC system with a C18 column (e.g., 4.6 x 250 mm, 5µm). ijrpr.com The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) and a phosphate (B84403) buffer, for instance, at a pH of 3 in a 70:30 v/v ratio. ijrpr.com A flow rate of 1 ml/min is commonly used, with detection by a photodiode array (PDA) detector set at a wavelength of 285 nm, which is an isobestic point for cobimetinib. ijrpr.com Method validation is performed in accordance with USP and ICH guidelines to ensure reliability. ijrpr.com These HPLC methods are crucial for quality control, allowing for the identification and quantification of the active pharmaceutical ingredient (API) and any potential organic impurities. fda.govfda.gov
Table 1: Example HPLC Method Parameters for Cobimetinib Fumarate Analysis
| Parameter | Condition |
| Instrument | Agilent 1120 Compact LC HPLC |
| Column | C18 (4.6 x 250 mm, 5µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | Photodiode Array (PDA) |
| Wavelength | 285 nm |
| Temperature | Ambient |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for the quantitative determination of cobimetinib in biological matrices like human plasma. researchgate.netnih.gov This technique is essential for pharmacokinetic studies and therapeutic drug monitoring. mdpi.com
Validated LC-MS/MS methods can accurately quantify cobimetinib over a specific concentration range, for instance, from 0.20 to 100 ng/mL. researchgate.netnih.gov Sample preparation typically involves a simple protein precipitation step with a solvent like acetonitrile. researchgate.netnih.govmdpi.com The chromatographic separation is often achieved using an ultra-high performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS). nih.govnih.gov For example, a Waters CORTECS UPLC C18 column can be used with a gradient elution system. researchgate.netnih.govnih.gov The detection is performed in the multiple reaction monitoring (MRM) mode, which provides high specificity. researchgate.netnih.govnih.gov
Beyond quantification of the parent drug, LC-MS/MS is instrumental in identifying and characterizing metabolites of cobimetinib in various biological samples, which is crucial for understanding its metabolic fate. fda.govfda.gov
Table 2: Example LC-MS/MS Method Parameters for Cobimetinib Quantification in Human Plasma
| Parameter | Condition |
| LC System | Acquity H-Class UPLC |
| MS System | Xevo TQ-S Micro Tandem Mass Spectrometer |
| Column | Waters CORTECS UPLC C18 (2.1 x 50 mm, 1.6 µm) |
| Sample Preparation | Protein precipitation with acetonitrile |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Calibration Range | 0.20 - 100 ng/mL |
Biochemical and Biophysical Methods for Target Engagement
Understanding how cobimetinib interacts with its molecular targets, MEK1 and MEK2, is fundamental to its mechanism of action. Biochemical and biophysical assays are employed to quantify this interaction and its downstream effects.
Kinase Assays for MEK1/2 Inhibition
Biochemical kinase assays are used to directly measure the inhibitory activity of cobimetinib against its target enzymes, MEK1 and MEK2. ncats.iomedsinfo.com.au These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. Cobimetinib has demonstrated high potency in these assays, with a reported IC₅₀ value of 4.2 nM against MEK1. medchemexpress.com
Studies have shown that cobimetinib is a selective, allosteric, and non-ATP competitive inhibitor of MEK1 and MEK2. tandfonline.comeuropa.eu It binds to a pocket on the MEK enzyme that is distinct from the ATP-binding site. pnas.org Interestingly, cobimetinib shows a preference for binding to phosphorylated MEK, with a significantly higher potency for MEK1 over MEK2. tandfonline.com Cascade assays, where BRAF is used to phosphorylate MEK, are also employed to evaluate the potency of MEK inhibitors. pnas.org
Cell-Based Phospho-ERK Assays
To confirm that cobimetinib effectively inhibits the MAPK pathway within a cellular context, cell-based phospho-ERK assays are utilized. ncats.iomdpi.com Since MEK's only known substrates are ERK1 and ERK2, measuring the phosphorylation levels of ERK (p-ERK) serves as a direct biomarker of MEK activity. ncats.iomdpi.com
In various cancer cell lines, treatment with cobimetinib leads to a dose-dependent decrease in the levels of phosphorylated ERK. oncotarget.comtargetmol.com This inhibition of ERK phosphorylation ultimately leads to a reduction in tumor cell proliferation. ncats.iomdpi.com These assays are critical for demonstrating the on-target activity of cobimetinib in a biologically relevant system and for correlating target engagement with cellular outcomes like apoptosis and cell cycle arrest. karger.com
In Vivo Preclinical Model Development and Applications
Before a drug can be tested in humans, its efficacy must be demonstrated in preclinical animal models. For cobimetinib, various in vivo models have been instrumental in establishing its anti-tumor activity.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used. medsinfo.com.autandfonline.com In mice bearing xenografts of BRAF V600E mutant melanoma, cobimetinib has been shown to inhibit tumor growth. fda.govfda.gov It has also demonstrated efficacy in some KRAS mutant tumor models. medsinfo.com.autandfonline.com
Preclinical studies have also explored the combination of cobimetinib with other targeted therapies. For example, in preclinical models of BRAF-mutant melanoma, the combination of cobimetinib with the BRAF inhibitor vemurafenib (B611658) resulted in stronger inhibition of the MAPK pathway, leading to enhanced tumor cell apoptosis and greater tumor responses compared to vemurafenib alone. medsinfo.com.auresearchgate.net More recent preclinical work has investigated cobimetinib's potential in other cancers, such as renal cell carcinoma and in combination with radioligand therapy for prostate cancer. tandfonline.comfirstwordpharma.comnih.gov These in vivo studies provide the crucial efficacy data needed to support the clinical development of cobimetinib. newdrugapprovals.org
Computational Chemistry and Structure-Activity Relationship (SAR) Studies
The design and optimization of Cobimetinib Fumarate as a potent and selective MEK1 inhibitor have been significantly guided by advanced computational methodologies. These approaches have provided critical insights into its mechanism of action at a molecular level, facilitating the understanding of its interaction with the target protein and guiding the development of more effective analogs.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mode of cobimetinib within the allosteric pocket of MEK1. These computational techniques allow for the prediction and analysis of the conformational changes in both the ligand and the protein upon binding, as well as the key interactions that stabilize the complex.
Molecular Docking Analysis:
Molecular docking studies have consistently shown that cobimetinib binds to an allosteric pocket adjacent to the ATP-binding site of MEK1. medchemexpress.comnih.gov This binding is characterized by a network of specific interactions with key amino acid residues. A crucial component of cobimetinib's structure is the 2-fluoro-4-iodoanilino fragment, which occupies a hydrophobic sub-pocket formed by residues such as Leucine 115 (L115), Leucine 118 (L118), Valine 127 (V127), and Methionine 143 (M143). sci-hub.sebiorxiv.org The interactions within this pocket are predominantly apolar. sci-hub.sebiorxiv.org
Further stabilization of the cobimetinib-MEK1 complex is achieved through hydrogen bonding. For instance, the backbone nitrogen atom of Serine 212 (S212) forms a hydrogen bond with a fluorine atom of cobimetinib, an interaction that is conserved and crucial for maintaining binding affinity. sci-hub.seplos.org Additionally, the catalytic residue Lysine 97 (K97) also plays a role in the interaction with the inhibitor. sci-hub.seacs.org The cyclic aminoethanol terminus of cobimetinib is predicted to form a complex network of interactions with both the catalytic loop and the γ-phosphate of ATP. nih.gov In silico modeling has also been used to predict that cobimetinib can effectively bind to MEK1 even in the presence of mutations, such as p.P124L, that confer resistance to other MEK inhibitors. plos.orgijpsr.com
Molecular Dynamics Simulations:
MD simulations provide a dynamic view of the cobimetinib-MEK1 interaction, revealing the flexibility of the complex and the stability of key interactions over time. Studies have employed extensive MD simulations, some extending up to 1.2 microseconds, to analyze the behavior of MEK1 with and without cobimetinib bound. sci-hub.sebiorxiv.org These simulations have shown that upon binding, cobimetinib induces a significant reduction in the collective motions of the P-loop and the activation loop of MEK1, while the flexibility of the C-helix increases. sci-hub.se The binding of cobimetinib also disrupts the salt-bridge between Glutamate 114 (Glu114) and Lysine 97 (K97), which is necessary for catalysis. sci-hub.se
The stability of the MEK1-cobimetinib complex has been quantified through parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). In one study, the average RMSD of the complex was found to be lower than that of the apo (unbound) MEK1, indicating stabilization upon inhibitor binding. acs.orgmdpi.com The radius of gyration (Rg) for the cobimetinib-bound MEK1 was also found to be lower than that of the apo form, suggesting a more compact structure upon binding. acs.orgmdpi.com
| Parameter | Simulation Software | Force Field | Conditions | Key Findings | Reference |
| MD Simulation | GROMACS-2020 | AMBER99SB-ildn | 500 ns, 310 K, 1.01325 bar | Cobimetinib stabilizes MEK1, restricting the flexibility of Ser222 through strong interactions with the activation loop and Lys97. | plos.orgacs.orgnih.gov |
| Binding Free Energy | Not Specified | Not Specified | Not Specified | Calculated free energy of binding for cobimetinib to MEK1 is -19.58 ± 1.16 kcal/mol, correlating with its experimental IC50 value of 4.2 nM. | acs.org |
| RMSD & Rg | GROMACS-2020 | AMBER99SB-ildn | Not Specified | Average Rg for cobimetinib-bound MEK1 (19.7 Å) is lower than for apo MEK1 (20.0 Å), indicating increased compactness. The RMSD of the complex is also lower than the apo form. | acs.orgmdpi.com |
| SASA | GROMACS-2020 | AMBER99SB-ildn | Not Specified | The average solvent-accessible surface area (SASA) of cobimetinib-bound MEK1 is 169.4 nm². | acs.orgnih.gov |
Ligand-Based and Structure-Based Drug Design Principles
The development of cobimetinib and its analogs has been heavily influenced by both ligand-based and structure-based drug design principles. These strategies leverage knowledge of known active ligands and the three-dimensional structure of the target protein, respectively, to design novel and more potent inhibitors.
Structure-Activity Relationship (SAR) Studies:
SAR studies for MEK inhibitors have highlighted the critical importance of specific chemical moieties for potent inhibitory activity. A key structural feature shared by many potent MEK inhibitors, including cobimetinib, is the substituted 2-fluoro-4-iodophenyl moiety. azolifesciences.comnih.gov Quantitative structure-activity relationship (QSAR) analysis has confirmed the importance of this 2-fluoro-4-iodoaniline (B146158) motif for MEK inhibitor activity. azolifesciences.comnih.gov The hydrophobic 2-fluoro-4-iodoanilino fragment effectively binds within the hydrophobic sub-pocket of MEK1. sci-hub.sebiorxiv.org
Fragment-Based Drug Design (FBDD):
The principles of FBDD have been applied in the design of novel MEK inhibitors inspired by cobimetinib. azolifesciences.comnih.gov FBDD involves identifying small chemical fragments that bind weakly to the target and then growing or combining them to create a more potent lead compound. nih.govwikipedia.org For instance, a fragment-based drug design and molecular hybridization strategy was employed to develop NSC777213, a novel isoflavone-core small molecule derivative of cobimetinib. azolifesciences.com This approach was based on the assumption that the 2-fluoro-4-iodophenyl moiety of cobimetinib could form new interactions when hybridized with an isoflavone (B191592) backbone. azolifesciences.comnih.gov
| Compound | Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
| Cobimetinib | MEK1 | -8.0 | Binds to an allosteric pocket, with the 2-fluoro-4-iodoanilino fragment in a hydrophobic sub-pocket. Forms H-bonds with residues like S212. | nih.gov |
| NSC777213 | MEK1 | -7.9 | Designed via fragment-based hybridization of isoflavone and the aniline (B41778) moiety of cobimetinib. | azolifesciences.com |
| Pimasertib (B605615) | MEK1 | -7.60 | Shares the 2-fluoro-4-iodophenyl moiety with cobimetinib. | nih.gov |
| Refametinib | MEK1 | -7.4 | Shares the 2-fluoro-4-iodophenyl moiety with cobimetinib. | nih.gov |
| Mirdametinib | MEK1 | -6.90 | Shares the 2-fluoro-4-iodophenyl moiety with cobimetinib. | nih.gov |
| TAK-733 | MEK1 | -8.6 | Shares the 2-fluoro-4-iodophenyl moiety with cobimetinib. | nih.gov |
Ligand-Based Drug Design and Pharmacophore Modeling:
Ligand-based drug design relies on the knowledge of known active molecules to develop new ones. frontiersin.org Pharmacophore modeling, a key ligand-based approach, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For MEK inhibitors, pharmacophore models have been developed based on a set of known potent inhibitors, including those structurally similar to cobimetinib. biorxiv.orgplos.org These models typically highlight common features such as hydrophobic groups that fit into the hydrophobic sub-pocket and hydrogen bond donors/acceptors that interact with key residues like K97 and S212. biorxiv.orgplos.org Such models are valuable for virtual screening of compound libraries to identify novel scaffolds with the potential for MEK inhibition.
Emerging Research Directions and Unexplored Avenues for Cobimetinib Fumarate
Identification of Novel Upstream and Downstream Interactors of MEK Inhibition
The intricate signaling network of the mitogen-activated protein kinase (MAPK) pathway, of which MEK1 and MEK2 are central components, presents a continuous area of exploration for understanding the full impact of inhibitors like cobimetinib (B612205). drugbank.com While the primary upstream activators (RAS/RAF) and the immediate downstream substrate (ERK) are well-established, research is delving into identifying less conventional interactors that could influence therapeutic response and resistance.
Upstream, research is focused on factors that modulate RAS and RAF activity beyond canonical mutations. For instance, the role of scaffold proteins and other kinases that may indirectly influence MEK activity is an area of active investigation. The goal is to identify alternative pathways that might lead to MEK activation, even in the absence of typical BRAF or RAS mutations.
Downstream of MEK, the inhibition of ERK1/2 phosphorylation by cobimetinib is known to affect a multitude of cellular processes, including proliferation and survival. news-medical.net However, the complete repertoire of ERK substrates and the downstream consequences of their inhibited phosphorylation are still being mapped. Research is exploring how MEK inhibition affects other signaling cascades through crosstalk. For example, some studies have shown that inhibiting the MEK/ERK pathway can lead to the activation of the PI3K/AKT pathway as a compensatory mechanism. aacrjournals.org A study on MEK inhibition in castration-resistant prostate cancer revealed an increase in both Akt and mTOR activity following treatment. aacrjournals.org
Furthermore, research is exploring the concept of "oncoprotein clamping," a strategy that involves simultaneously targeting nodes both upstream and downstream of the primary oncogenic driver. aacrjournals.org In preclinical models, combining an upstream inhibitor with a MEK inhibitor like cobimetinib has shown to induce deeper and more durable tumor regressions. aacrjournals.org
Table 1: Potential Upstream and Downstream Interactors of MEK Inhibition
| Interactor Type | Potential Molecules/Pathways | Implication for Cobimetinib Therapy |
| Upstream | SHP2, other tyrosine phosphatases | Modulation of RAS activation independent of direct mutation. |
| Alternative RAF isoforms | Bypassing BRAF-targeted aspects of MEK activation. | |
| Scaffold proteins (e.g., KSR) | Influencing the efficiency and specificity of MAPK signaling. | |
| Downstream | p90RSK | A direct substrate of ERK, involved in cell proliferation and survival. aacrjournals.org |
| PI3K/AKT/mTOR pathway | Compensatory activation leading to resistance. aacrjournals.orgaacrjournals.org | |
| NF-κB signaling | Potential upregulation contributing to cell survival. aacrjournals.org | |
| Mitogen-inducible gene 6 (MIG6) | Negative regulator of EGFR, its decrease can lead to increased AKT signaling. aacrjournals.org |
In-depth Elucidation of Undiscovered Resistance Mechanisms
The development of resistance remains a significant hurdle in the long-term efficacy of cobimetinib and other MEK inhibitors. mdpi.com While several mechanisms of resistance have been identified, a comprehensive understanding of all potential escape pathways is crucial for developing next-generation therapeutic strategies.
Known resistance mechanisms often involve the reactivation of the MAPK pathway. mdpi.comeur.nl This can occur through various genetic alterations, including:
Secondary mutations in MEK1 or MEK2: These mutations can prevent cobimetinib from binding effectively to its target. pnas.orgaacrjournals.org
Amplification of the BRAF gene: This leads to an overproduction of the BRAF protein, overwhelming the inhibitory effect of cobimetinib. dovepress.com
Activating mutations in upstream components like NRAS: These mutations can reactivate the signaling cascade upstream of MEK. eur.nlmdpi.com
Alternative splicing of BRAF: This can produce variants of the BRAF protein that are less susceptible to inhibition. dovepress.com
Beyond the MAPK pathway, resistance can also emerge through the activation of bypass signaling pathways. mdpi.com The PI3K/AKT pathway is a common culprit, where its activation can promote cell survival and proliferation despite MEK inhibition. aacrjournals.orgresearchgate.net Other identified mechanisms include the overexpression of receptor tyrosine kinases (RTKs) like EGFR and FGFR, which can drive signaling through alternative routes. eur.nlaacrjournals.org
Current research is focused on identifying novel and potentially more subtle mechanisms of resistance. This includes investigating epigenetic modifications that can alter gene expression profiles to favor a resistant state. eur.nl For example, changes in chromatin accessibility can lead to the transcriptional upregulation of genes that promote survival or drug efflux. mdpi.com
Table 2: Known and Investigated Resistance Mechanisms to Cobimetinib
| Category | Specific Mechanism | Reference |
| MAPK Pathway Reactivation | Secondary mutations in MEK1/MEK2 | pnas.orgaacrjournals.org |
| BRAF gene amplification | dovepress.com | |
| Activating mutations in NRAS | eur.nlmdpi.com | |
| BRAF splice variants | dovepress.com | |
| Bypass Pathway Activation | PI3K/AKT pathway activation | aacrjournals.orgresearchgate.net |
| Upregulation of receptor tyrosine kinases (e.g., EGFR, FGFR) | eur.nlaacrjournals.org | |
| Overexpression of COT (MAP3K8) | eur.nl | |
| Epigenetic Alterations | Changes in chromatin accessibility | mdpi.com |
Development of Next-Generation Preclinical Models for Predictive Research
To better understand cobimetinib's efficacy and predict patient responses, researchers are moving beyond traditional cell line-derived xenografts towards more sophisticated preclinical models. These next-generation models aim to more accurately recapitulate the complexity and heterogeneity of human tumors.
Patient-Derived Xenografts (PDXs) have emerged as a valuable tool. oncotarget.comresearchgate.net In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse, preserving the original tumor architecture and, to a large extent, its genetic and histological characteristics. researchgate.netnih.gov Studies using PDXs have demonstrated their utility in assessing the sensitivity of individual patient tumors to MEK inhibitors and for identifying potential biomarkers of response. oncotarget.comresearchgate.netoncotarget.com For instance, PDX models have been used to show that tumors with certain genetic profiles, such as those with BRAF or KRAS mutations and wild-type PIK3CA, are more sensitive to MEK inhibition. oncotarget.com
Organoid models are another promising avenue. These three-dimensional cell cultures are grown from patient tumor cells and can self-organize into structures that mimic the in vivo architecture and function of the original tumor. Organoids offer a platform for high-throughput drug screening and for studying the molecular mechanisms of drug response and resistance in a more physiologically relevant context than traditional 2D cell cultures.
The development of immune-competent preclinical models is also crucial, especially for evaluating combination therapies that include immunotherapies. researchgate.net Given that BRAF and MEK inhibitors can modulate the tumor microenvironment and immune cell infiltration, understanding these interactions is key to optimizing treatment strategies. nih.gov
Exploration of Cobimetinib's Role in Previously Untargeted Oncogenic Pathways
While cobimetinib's primary target is the MEK1/2 kinases in the MAPK pathway, emerging research is exploring its potential effects on other signaling pathways and in different disease contexts. This "drug repurposing" approach could expand the therapeutic applications of cobimetinib beyond its current indications.
One intriguing area of investigation is the potential role of cobimetinib in metabolic diseases. A recent study, using a combination of machine learning and molecular docking, identified cobimetinib as a novel inhibitor of Adipocyte Fatty Acid-Binding Protein (A-FABP). researchgate.netrsc.org A-FABP is a key regulator of metabolic function, and its inhibition has therapeutic potential for conditions like metabolic syndrome and related cardiovascular complications. researchgate.netrsc.org The study showed that cobimetinib could inhibit the A-FABP-mediated activation of the JNK/c-Jun signaling pathway in macrophages. rsc.org
Furthermore, the broad involvement of the MAPK pathway in various cellular processes suggests that cobimetinib could have utility in other cancers where this pathway is dysregulated, even in the absence of BRAF mutations. nih.gov For example, some studies have explored its use in cancers with KRAS mutations or other alterations that lead to MAPK pathway activation. smw.ch Research is also ongoing to evaluate cobimetinib in combination with other targeted therapies to overcome resistance and enhance efficacy in a wider range of tumor types. aacrjournals.org
Advancements in Formulation Science for Research Applications
To improve the therapeutic index and overcome limitations of systemic drug delivery, researchers are exploring novel formulation and drug delivery strategies for MEK inhibitors like cobimetinib. These advancements aim to enhance drug targeting to the tumor site, sustain drug release, and reduce off-target effects.
One approach involves the use of nanoparticle-based drug delivery systems . nih.gov Encapsulating MEK inhibitors within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and pharmacokinetic profile. nih.govmdpi.com Furthermore, these nanoparticles can be functionalized with targeting ligands to selectively deliver the drug to cancer cells, thereby increasing its efficacy and minimizing systemic toxicity. nih.gov
Another innovative strategy is the development of thermosensitive and biodegradable hydrogels . nih.gov These hydrogels can be loaded with drug-containing nanoparticles and injected directly into the tumor site. The hydrogel then forms a depot from which the drug is released in a sustained manner, achieving high local concentrations while minimizing systemic exposure. nih.gov
The development of prodrugs is also being investigated. rsc.org A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, often at the target site. This can improve the drug's selectivity and reduce side effects. For example, a glutathione-responsive prodrug of the MEK inhibitor pimasertib (B605615) has been synthesized, which is designed to be activated by the high levels of glutathione (B108866) present in cancer cells. rsc.org
The creation of radiolabeled versions of MEK inhibitors, such as radiolabeled trametinib, provides a valuable tool for research. snmjournals.org These tracers can be used in positron emission tomography (PET) imaging to monitor drug distribution, target engagement, and the development of resistance in vivo. snmjournals.org
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand Cobimetinib's Biological Impact.
The integration of high-throughput "omics" technologies is providing a systems-level understanding of the biological effects of cobimetinib and other MEK inhibitors. By analyzing the genome, proteome, and metabolome of cancer cells before and after treatment, researchers can identify biomarkers of response and resistance, and gain deeper insights into the drug's mechanism of action.
Genomics: Large-scale genomic analyses of patient tumors have been instrumental in identifying mutations that predict sensitivity to cobimetinib, such as BRAF V600 mutations. nih.gov Furthermore, genomic studies of resistant tumors have revealed a landscape of genetic alterations that can drive resistance, including mutations in MEK, RAS, and other signaling components. mdpi.comaacrjournals.org The use of deep transfer learning models, such as TransCell, allows for the prediction of drug sensitivity and gene effect scores based on the genomic landscape of cancer cells, which can help identify potential repurposing candidates for cobimetinib. oup.com
Proteomics: Proteomic and phosphoproteomic approaches are being used to map the signaling networks that are rewired in response to MEK inhibition. aacrjournals.orgresearchgate.net These studies can identify compensatory signaling pathways that are activated upon treatment, such as the PI3K/AKT pathway, providing a rationale for combination therapies. aacrjournals.orgaacrjournals.org Activity-based proteomics can also reveal heterogeneous responses to MEK inhibition across different cancer cell lines, highlighting the diversity of adaptation mechanisms. mdpi.com For example, phosphoproteomic analysis of melanoma cells treated with a MEK inhibitor revealed a decrease in phosphorylation of sites consistent with ERK inhibition. researchgate.net
Metabolomics: The study of the metabolome can uncover changes in cellular metabolism that occur in response to cobimetinib treatment. Since the MAPK pathway is linked to metabolic regulation, understanding these changes can provide insights into the drug's broader biological impact. For example, some studies have shown that MEK inhibition can lead to altered glucose metabolism in certain cancer cell lines. mdpi.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Cobimetinib Fumarate's purity and stability in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, while liquid chromatography-mass spectrometry (LC-MS) is critical for structural confirmation. Stability studies should include forced degradation under acidic/alkaline, oxidative, and photolytic conditions, with quantification of degradation products against validated reference standards . For fumarate-specific analysis, ensure compliance with USP guidelines for system suitability testing, including resolution between active pharmaceutical ingredients (APIs) and related substances .
Q. How should researchers design in vitro experiments to assess Cobimetinib Fumarate's inhibitory effects on MEK pathways?
- Methodological Answer : Use BRAF V600E-mutated melanoma cell lines (e.g., A375 or SK-MEL-28) to model therapeutic response. Establish dose-response curves with concentrations spanning 0.1–100 nM, measuring phosphorylated ERK (pERK) levels via Western blot as a primary endpoint. Include negative controls (untreated cells) and positive controls (e.g., cells treated with vemurafenib) to validate assay specificity. Replicate experiments ≥3 times to account for biological variability .
Q. What experimental parameters are critical for ensuring reproducibility in Cobimetinib Fumarate pharmacokinetic (PK) studies?
- Methodological Answer : Standardize administration routes (oral vs. intravenous) and use physiologically relevant animal models (e.g., nude mice with patient-derived xenografts). Collect plasma samples at fixed intervals (0.5, 1, 2, 4, 8, 24 hours post-dose) and quantify drug concentrations using LC-MS/MS. Normalize data to body surface area or weight, and report AUC, Cmax, and t1/2 with 95% confidence intervals .
Advanced Research Questions
Q. What methodological approaches address acquired resistance to Cobimetinib Fumarate in BRAF-mutated melanoma models?
- Methodological Answer : Longitudinal genomic profiling of tumor biopsies pre- and post-treatment can identify resistance mechanisms (e.g., NRAS mutations, MEK2 alterations). Combine Cobimetinib with PI3K/AKT inhibitors in in vivo studies to evaluate synergy. Use RNA sequencing to map adaptive signaling pathways and CRISPR screens to validate resistance drivers .
Q. How can researchers optimize combination therapy protocols for Cobimetinib Fumarate and BRAF inhibitors (e.g., vemurafenib) to minimize toxicity?
- Methodological Answer : Employ staggered dosing in preclinical models—e.g., initiate vemurafenib 960 mg BID for 7 days, followed by Cobimetinib 60 mg QD for 14 days—to mimic clinical schedules. Monitor adverse events (e.g., cutaneous squamous cell carcinoma, photosensitivity) using histopathology and serum biomarkers. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify therapeutic windows .
Q. What statistical methods resolve contradictions in Cobimetinib Fumarate's efficacy data across heterogeneous patient cohorts?
- Methodological Answer : Apply Cox proportional hazards models with stratification by baseline factors (e.g., LDH levels, tumor burden). Meta-analyses of phase II/III trials (e.g., coBRIM, NCT01988896) should adjust for covariates like prior immunotherapy exposure. Use RECIST 1.1 criteria for standardized response assessment .
Q. How should researchers validate Cobimetinib Fumarate's off-target effects in kinase inhibition assays?
- Methodological Answer : Utilize kinome-wide profiling platforms (e.g., KINOMEscan) at 1 μM drug concentration. Compare inhibition profiles to known MEK inhibitors (e.g., trametinib) to identify selectivity gaps. Confirm findings with in vitro functional assays for high-priority off-target kinases (e.g., CDK4/6) .
Data Presentation Guidelines
-
Pharmacokinetic Data Table :
-
Stability Testing Conditions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
